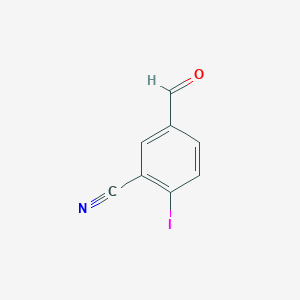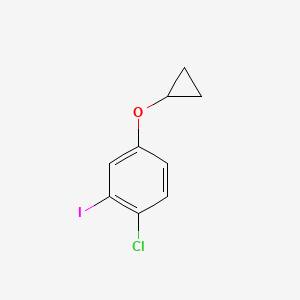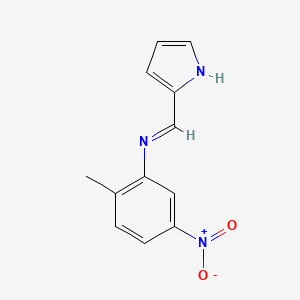
5-Formyl-2-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-iodobenzonitrile: is an organic compound with the molecular formula C8H4INO . It is a derivative of benzonitrile, featuring an iodine atom at the second position and a formyl group at the fifth position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-iodobenzonitrile typically involves the iodination of 5-formylbenzonitrile. One common method is the Sandmeyer reaction, where 5-formylbenzonitrile is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Formyl-2-iodobenzonitrile can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium iodide, sodium nitrite, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Sodium borohydride, ethanol.
Major Products Formed:
Substitution: Various substituted benzonitriles.
Oxidation: 5-Carboxy-2-iodobenzonitrile.
Reduction: 5-Hydroxymethyl-2-iodobenzonitrile.
Applications De Recherche Scientifique
Chemistry: 5-Formyl-2-iodobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the field of medicinal chemistry for the development of new pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Its unique structure allows for the exploration of new therapeutic pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of 5-Formyl-2-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and formyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved often include nucleophilic substitution and redox reactions, which are essential for the compound’s biological and chemical activities .
Comparaison Avec Des Composés Similaires
2-Iodobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzonitrile:
4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness: 5-Formyl-2-iodobenzonitrile is unique due to the presence of both the iodine atom and the formyl group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H4INO |
|---|---|
Poids moléculaire |
257.03 g/mol |
Nom IUPAC |
5-formyl-2-iodobenzonitrile |
InChI |
InChI=1S/C8H4INO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H |
Clé InChI |
NVHKTHOCYRISML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester](/img/structure/B14804181.png)

![methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B14804195.png)
![(3E)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B14804200.png)
![N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B14804203.png)

![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)
![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)

![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)


![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
